Hydralazine-d4 (hydrochloride) is a deuterated form of hydralazine, a medication primarily used as an antihypertensive agent. The compound is characterized by its stable isotopes, which make it particularly useful in pharmacokinetic studies and therapeutic drug monitoring. Hydralazine itself is a direct-acting vasodilator that works by relaxing blood vessels, thereby lowering blood pressure. The deuterated version, Hydralazine-d4, serves as an internal standard in analytical chemistry for the quantification of hydralazine levels in biological samples.
Source and Classification
Hydralazine-d4 (hydrochloride) is classified under the category of pharmaceuticals and is specifically categorized as a stable isotope compound. It is commonly sourced from chemical suppliers such as Cayman Chemical and MedChemExpress, which provide it for research purposes, particularly in studies involving drug metabolism and pharmacokinetics .
Methods and Technical Details
The synthesis of Hydralazine-d4 typically involves the incorporation of deuterium into the hydralazine molecule. One common method for synthesizing deuterated compounds is through isotopic exchange or deuteration reactions, where hydrogen atoms in the original compound are replaced with deuterium. This process can be achieved using various reagents and conditions that favor the substitution of hydrogen with deuterium.
Reactions and Technical Details
Hydralazine-d4 (hydrochloride) can participate in various chemical reactions typical of hydrazine derivatives. These include oxidation reactions where hydralazine can be converted into different nitrogen-containing compounds. Additionally, it may undergo coupling reactions with electrophiles due to its nucleophilic nitrogen atoms.
In analytical applications, Hydralazine-d4 is often used as an internal standard in chromatographic techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). The stability and distinct mass signature provided by the deuterium-labeled compound help in accurately quantifying hydralazine levels in complex biological matrices.
Process and Data
The mechanism of action for hydralazine involves direct relaxation of vascular smooth muscle. It achieves this by inhibiting calcium release from the sarcoplasmic reticulum and increasing cyclic guanosine monophosphate levels within smooth muscle cells. This results in vasodilation and decreased systemic vascular resistance, effectively lowering blood pressure.
In the context of Hydralazine-d4, while the mechanism remains similar to that of hydralazine, its primary role is as an analytical standard rather than a therapeutic agent. It allows researchers to accurately measure the pharmacokinetics of hydralazine without interference from endogenous compounds.
Physical Properties
Chemical Properties
Relevant data indicate that Hydralazine-d4 maintains similar reactivity profiles to its non-deuterated form, ensuring its utility in research applications .
Scientific Uses
Hydralazine-d4 (hydrochloride) is primarily utilized in:
The synthesis of hydralazine-d4 hydrochloride (CAS 2749234-32-8) centers on strategic deuterium incorporation into the phthalazine ring structure of the parent compound hydralazine hydrochloride. The molecular formula C₈H₄D₄N₄·HCl (molecular weight: 200.66 g/mol) indicates tetra-deuteration at aromatic positions, specifically the 5,6,7,8-positions of the phthalazine moiety [4] [8]. Two principal synthetic methodologies dominate production:
Deuterated Precursor Approach: This route utilizes deuterium-labeled starting materials, typically phthalic anhydride-d₄ or phthalimide-d₄. These precursors undergo sequential transformations, including cyclization, chlorination, and ultimately hydrazination, to yield the target deuterated hydralazine base, which is subsequently converted to the hydrochloride salt. This method ensures deuterium atoms are integral to the core structure from the outset, minimizing isotopic scrambling [6] [8].
Catalytic H/D Exchange: Post-synthesis isotopic exchange employs deuterium oxide (D₂O) or deuterated solvents under specific catalytic conditions (e.g., platinum, palladium, or acid/base catalysts). While potentially more direct, this method faces challenges in achieving regioselective deuteration exclusively at the desired aromatic positions without partial exchange or loss of isotopic label during purification. Optimization focuses on controlling reaction kinetics and thermodynamics to favor complete H/D exchange at the 5,6,7,8 positions [1] [9].
Both routes require stringent control over reaction parameters (temperature, pressure, pH, catalyst loading) and rigorous purification (recrystallization, chromatography) to achieve the necessary chemical and isotopic purity for research applications [6] [8]. The synthetic pathway dictates the impurity profile; the precursor route may introduce impurities from incomplete cyclization or hydrazination, while the H/D exchange route risks isotopic dilution or solvent-derived impurities.
Table 1: Key Characteristics of Hydralazine-d4 Hydrochloride
| Property | Value | Description |
|---|---|---|
| Chemical Name | 1-hydrazinylphthalazine-5,6,7,8-d4, hydrochloride | |
| CAS Registry Number | 2749234-32-8 | Unique identifier for the compound |
| Molecular Formula | C₈H₄D₄N₄·HCl | Indicates deuterium substitution at aromatic positions |
| Molecular Weight | 200.66 g/mol | Calculated mass based on deuterated structure |
| Synonyms | 1(2H)-Phthalazinone Hydrazone-D4 hydrochloride; 1-Phthalazinylhydrazine-D4 hydrochloride |
Achieving high isotopic purity (>99% deuterium enrichment at specified positions) and yield in hydralazine-d4 hydrochloride synthesis necessitates precise optimization of labeling strategies. Key considerations include:
Reaction Condition Optimization: Parameters are fine-tuned to maximize deuterium incorporation and minimize side reactions:
One-Pot Synthesis Advancements: Recent process improvements focus on telescoping multiple synthetic steps into a single reactor. For example, integrating the cyclization of deuterated precursors with hydrazine addition minimizes intermediate isolation and purification, improving overall yield and reducing exposure to labile intermediates. This approach also reduces solvent waste and solid byproducts, enhancing environmental sustainability [6] [8].
Minimizing Isotopic Scrambling: Reaction conditions and purification protocols (e.g., avoiding strongly acidic/basic conditions at high temperatures post-labeling, using mild chromatography or recrystallization solvents) are designed to prevent migration or loss of deuterium atoms from the designated positions. Ensuring regioselective deuteration is paramount for the compound's utility as a mass spectrometry internal standard [1] [9].
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6